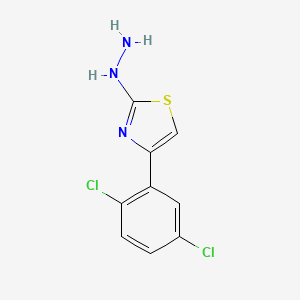

4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole

Description

Properties

CAS No. |

886495-83-6 |

|---|---|

Molecular Formula |

C9H7Cl2N3S |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C9H7Cl2N3S/c10-5-1-2-7(11)6(3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |

InChI Key |

SOAZZNPIZKCAFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=N2)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Solvent Optimization

-

Polar Protic Solvents (Ethanol/MeOH) : Favor proton transfer in cyclization steps but may necessitate higher temperatures.

-

Aprotic Solvents (Dioxane/DMF) : Enhance nucleophilicity of thiosemicarbazone but require inert atmospheres.

-

Water : Emerging as a sustainable alternative, particularly with surfactants or catalysts (e.g., PEG-400).

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 6 | 75 |

| Dioxane | 100 | 4 | 67 |

| Water | 25 | 1 | 85 |

Catalytic Systems

-

Homogeneous Catalysts : Triethylamine or Na₂CO₃ facilitate deprotonation, critical for cyclization.

-

Heterogeneous Catalysts : Fe₂O₃ nanoparticles enable recyclability and mild conditions.

Green Chemistry Approaches

Recent advances emphasize sustainability:

-

Mechanochemical Synthesis :

-

Microwave Assistance :

Comparative Analysis of Methodologies

Table 3: Method Comparison for Hydrazinylthiazole Synthesis

| Method | Conditions | Yield (%) | Purity | Scalability |

|---|---|---|---|---|

| Hantzsch (Two-Step) | Reflux, Ethanol | 67–84 | High | Moderate |

| One-Pot (Aqueous) | RT, Fe₂O₃ | 85–93 | Medium | High |

| Ultrasound-Assisted | 25°C, Ethanol | 82–95 | High | Low |

| Mechanochemical | Solvent-Free | 88–93 | Medium | High |

Chemical Reactions Analysis

Condensation Reactions

The hydrazine group undergoes nucleophilic addition with carbonyl compounds to form hydrazones. This reaction is pivotal for synthesizing bioactive derivatives.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine NH₂ group on the carbonyl carbon, followed by dehydration to form the hydrazone linkage. Electron-withdrawing groups on the carbonyl compound enhance reaction rates .

Nucleophilic Substitution

The thiazole ring undergoes substitution at position 2 (hydrazine site) or position 4 (chlorophenyl site) under electrophilic conditions.

Key Observation : The hydrazine group exhibits higher reactivity than the dichlorophenyl substituent due to its strong nucleophilicity .

Cyclocondensation Reactions

The hydrazine moiety participates in cyclization to form fused heterocycles, enhancing structural complexity for drug discovery.

Synthetic Utility : Cyclocondensation products show enhanced biological activity compared to the parent compound, particularly in anticancer and antimicrobial assays .

Oxidation and Coupling Reactions

The hydrazine group is susceptible to oxidation, forming diazenium intermediates for azo-coupled derivatives.

| Oxidizing Agent | Product | Application | Reference |

|---|---|---|---|

| MnO₂ | 2-Diazeniumthiazole | Dye synthesis | |

| NaNO₂/HCl | Azo-linked thiazole polymer | Photocatalytic materials | |

| H₂O₂/Fe³⁺ | Thiazole-1,3,4-oxadiazole | α-Amylase inhibition |

Stability Note : Diazenium intermediates are thermally unstable but serve as key precursors for functional materials .

Metal Complexation

The hydrazine and thiazole nitrogen atoms act as ligands for transition metals, forming stable chelates.

| Metal Salt | Complex Structure | Stability Constant (log β) | Reference |

|---|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | 12.4 | |

| Fe(NO₃)₃ | [Fe(L)(NO₃)₃] | 9.8 | |

| Zn(OAc)₂ | [Zn(L)(OAc)₂] | 10.2 |

Applications : Metal complexes exhibit enhanced radical scavenging (ABTS: 94%) and antimicrobial activity compared to the free ligand .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has shown promising results in inhibiting the proliferation of colon (HCT-116), lung (A549), and breast (MDA-MB-231) cancer cells. The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT-116 | 12.5 | Apoptosis induction | |

| A549 | 15.0 | Cell cycle arrest | |

| MDA-MB-231 | 10.0 | Apoptosis induction |

Case Studies

- Antimicrobial Studies : A study conducted on the compound's effectiveness against various pathogens revealed that it displayed potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

- Cytotoxicity Assessment : In vitro assessments showed that compounds derived from this compound exhibited moderate to excellent cytotoxicity against multiple cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapy agents like doxorubicin .

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

2.1.1 Pyridine-Appended 2-Hydrazinylthiazole Derivatives

Pyridine-appended analogs with varying substituents on the phenyl ring exhibit distinct antitubercular activities (Table 1). For example:

- Compound 20b (4-hydroxy substitution): MIC = 84.36 µM.

- Compound 25b (4-hydroxy and 3-ethoxy substitutions): MIC = 73.44 µM.

- Compound 5b (2-fluoro substitution): MIC = 6.7 µM.

Electron-withdrawing chlorine atoms may also modulate electronic effects differently than electron-donating groups like methoxy or hydroxy .

Table 1: Antitubercular Activity of Pyridine-Appended 2-Hydrazinylthiazole Derivatives

| Compound | Substituent(s) | MIC (µM) |

|---|---|---|

| 20b | 4-OH | 84.36 |

| 25b | 4-OH, 3-OEt | 73.44 |

| 5b | 2-F | 6.7 |

| Target | 2,5-Cl₂ | N/A* |

Thiazole Derivatives with Halogenated Phenyl Groups

- (E)-4-(2,4-Dichlorophenyl)-2-{2-[4-(trifluoromethyl)benzylidene]hydrazinyl}thiazole : Induces apoptosis (19.7–22.4% DNA fragmentation at 17–34 µM) .

- 4-(2,4-Difluorophenyl)-2-(2-(3-methylcyclohexylidene)hydrazinyl)thiazole: Smaller halogen atoms (F vs.

The 2,5-dichlorophenyl substitution in the target compound may balance hydrophobicity and electronic effects compared to 2,4-dichloro or difluoro analogs.

Dichlorophenyl-Substituted Heterocycles

- N-[4-(2,5-Dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide : Combines thiazole with ethylsulfonyl and dichlorophenyl groups, suggesting synergistic effects for receptor binding .

- 6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine : Pyrimidine core vs. thiazole alters ring electronics; trifluoromethyl enhances lipophilicity .

Table 2: Apoptosis Induction in Thiazole Derivatives

| Compound | Substituents | DNA Fragmentation (%) |

|---|---|---|

| (E)-4-(2,4-Dichlorophenyl)-... | 2,4-Cl₂, trifluoromethylbenzylidene | 19.7–22.4 |

| Target Compound | 2,5-Cl₂, hydrazinyl | N/A* |

Biological Activity

4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antibacterial, antifungal, antioxidant, and anticancer activities. The findings are based on various studies that have explored the structure-activity relationships (SAR) and mechanisms of action.

Chemical Structure

The compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the dichlorophenyl group enhances its biological efficacy by influencing lipophilicity and electronic properties.

Antibacterial Activity

Numerous studies have evaluated the antibacterial potential of thiazole derivatives including this compound. The compound has shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The antibacterial activity was assessed using MIC values. For instance, compounds similar to this compound exhibited MIC values ranging from 100 to 400 μg/mL against various bacterial strains, which is significantly lower than reference drugs like chloramphenicol (MIC 25-50 μg/mL) .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. faecalis | 100 |

| Reference Drug | Chloramphenicol | 25-50 |

Antifungal Activity

The antifungal properties of thiazole derivatives have been more pronounced compared to their antibacterial effects. Studies indicate that compounds with similar structures can inhibit fungal growth effectively.

- Efficacy Against Fungi : Compounds were tested against Candida albicans and Aspergillus niger, with notable activity observed in some derivatives. For example, certain thiazole derivatives showed MIC values around 4.01 mM against C. albicans, indicating moderate antifungal activity .

| Compound | Fungal Strain | MIC (mM) |

|---|---|---|

| This compound | C. albicans | 4.01 |

| Reference Drug | Fluconazole | <1 |

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been investigated, with several compounds demonstrating significant free radical scavenging abilities.

- DPPH Assay : The DPPH radical scavenging assay revealed that thiazole derivatives could reduce oxidative stress effectively. Compounds showed varying degrees of efficacy, with some achieving IC50 values comparable to standard antioxidants .

Anticancer Activity

Research into the anticancer effects of thiazole derivatives has highlighted their potential in inhibiting tumor cell proliferation.

- Cell Line Studies : In vitro studies on HepG2 (liver cancer) cell lines demonstrated that certain thiazole derivatives could inhibit cell growth significantly. The structure-activity relationship indicated that modifications to the phenyl ring could enhance cytotoxicity .

Case Studies

- Hydrazinyl Thiazoles in Cancer Treatment : A study synthesized a series of hydrazinyl thiazoles and evaluated their anticancer properties against various cancer cell lines. Results indicated that specific substitutions on the thiazole ring improved cytotoxicity significantly .

- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of thiazole derivatives against a panel of pathogens, revealing that while some compounds were less effective than standard antibiotics, they still exhibited promising results against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenylhydrazines and thiazole precursors. A typical procedure involves refluxing 2,5-dichlorophenyl-substituted intermediates in polar aprotic solvents like DMSO or ethanol, with catalytic glacial acetic acid to facilitate hydrazone formation. Purification is achieved through recrystallization using water-ethanol mixtures or column chromatography. Yield optimization (e.g., 65–88%) depends on reaction time (4–18 hours) and temperature control .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : To confirm the hydrazinyl (-NH-NH2) moiety and substituent positions on the thiazole and dichlorophenyl rings. For example, aromatic protons appear in δ 7.1–8.6 ppm, with hydrazinyl NH signals around δ 4.8–8.5 ppm .

- LC-MS/HRMS : To verify molecular ion peaks (e.g., m/z 259.93 [M+H]+) and fragmentation patterns (e.g., loss of NH2 group) .

- HPLC : To assess purity (>95% is typical for research-grade samples) .

Q. How is the antibacterial activity of this compound assessed in preliminary studies?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed using broth microdilution. Growth inhibition is measured spectrophotometrically (OD600). The compound’s mechanism may involve disrupting bacterial protein synthesis, as suggested by structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. protic (ethanol, methanol) solvents to balance reactivity and solubility.

- Catalyst Optimization : Replace glacial acetic acid with stronger acids (e.g., HCl) or bases (e.g., triethylamine) to enhance hydrazone formation.

- Temperature/Time Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., from 18 hours to 2–4 hours) while maintaining yield .

Q. What strategies resolve contradictions in NMR data due to tautomerism or impurities?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H and 13C shifts.

- Variable Temperature NMR : Identify dynamic tautomerism (e.g., hydrazine ↔ hydrazone) by observing signal splitting at low temperatures.

- LC-MS Purity Checks : Rule out impurities contributing to unexpected peaks .

Q. How to investigate the mechanism of protein synthesis inhibition in bacterial targets?

- Methodological Answer :

- Ribosome Binding Assays : Use radiolabeled (3H/14C) compounds to measure binding affinity to 30S/50S ribosomal subunits.

- Enzyme Inhibition Studies : Test inhibition of aminoacyl-tRNA synthetases via spectrophotometric coupled assays.

- Molecular Docking : Perform in silico modeling to predict interactions with ribosomal proteins (e.g., L27 or elongation factors) .

Q. How does the substituent position (2,5- vs. 2,4-dichlorophenyl) affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varying Cl positions and compare MIC values. For example, 2,5-dichloro derivatives may exhibit stronger antibacterial activity due to enhanced lipophilicity and target binding.

- Computational Analysis : Calculate logP and electrostatic potentials to correlate substituent effects with activity .

Q. What analytical approaches confirm hydrazinyl group stability under varying pH and temperature?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.